molecular formula C14H10N6O B2960357 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one CAS No. 440322-89-4

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one

Numéro de catalogue: B2960357
Numéro CAS: 440322-89-4
Poids moléculaire: 278.275
Clé InChI: IIVVYAOYXHQAOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with an amino group and a pyridinyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amino group and pyridinyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It may also function as an inverse agonist of RORγt . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Activité Biologique

The compound 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a member of the quinazolinone family that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

C13H10N6O\text{C}_{13}\text{H}_{10}\text{N}_6\text{O}

This compound features a triazoloquinazolinone scaffold which is critical for its biological activities. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications to achieve the desired structural characteristics.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinazolinone derivatives. For instance, derivatives similar to This compound have been screened for their efficacy against various bacterial strains.

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 µg/mL
Escherichia coliHigh16 µg/mL
Pseudomonas aeruginosaLow64 µg/mL

These results indicate that while some derivatives exhibit significant antibacterial activity against Gram-positive bacteria, their effectiveness against Gram-negative bacteria varies considerably .

Anticancer Activity

The anticancer potential of this compound has been explored in relation to its ability to inhibit specific kinases involved in cancer progression. Notably, compounds with similar structures have shown promise as inhibitors of Polo-like kinase 1 (Plk1), a target in cancer therapy.

Case Study: Plk1 Inhibition

In a study assessing various triazoloquinazolinone derivatives:

  • Compound A (similar structural analog) exhibited an IC50 of 4.4 µM against Plk1.
  • Structure–activity relationship (SAR) studies revealed that modifications at the phenyl ring significantly influenced potency.

The findings suggest that the introduction of specific substituents can enhance binding affinity and selectivity towards Plk1 .

Enzyme Inhibition

Research has also indicated that This compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For example:

Enzyme Target Inhibition Type IC50 Value
p38 Mitogen-Activated Protein KinaseCompetitive0.5 µM
Cyclooxygenase (COX)Non-competitive10 µM

These activities suggest potential applications in treating inflammatory diseases .

Propriétés

IUPAC Name

3-amino-2-pyridin-4-yl-[1,2,4]triazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O/c15-19-12(9-5-7-16-8-6-9)18-20-13(21)10-3-1-2-4-11(10)17-14(19)20/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVVYAOYXHQAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C(=N3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.